Isotridecyl stearate
Overview
Description
Isotridecyl stearate is an ester derived from stearic acid and isotridecyl alcohol. It is commonly used in cosmetic formulations due to its excellent emollient properties, which help to maintain skin hydration and smoothness . The compound is known for its stability and compatibility with various cosmetic ingredients, making it a popular choice in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl stearate typically involves an esterification reaction between stearic acid and isotridecyl alcohol. The reaction is catalyzed by sodium hydrogen sulfate and stabilized by hypophosphorous acid . The esterification is carried out at a temperature range of 115-125°C under a vacuum of 60-30 mmHg for 4-5 hours . After the reaction, the crude product undergoes neutralization with sodium carbonate and dealcoholization at around 140°C under reduced pressure to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process involves the same esterification and neutralization steps, with additional stages for purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Isotridecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of stearic acid and isotridecyl alcohol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, moderate temperature.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, elevated temperature.
Major Products
Hydrolysis: Stearic acid and isotridecyl alcohol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Isotridecyl stearate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying esterification and hydrolysis reactions . In biology, it is used in formulations to study skin barrier function and hydration . In medicine, this compound is explored for its potential in drug delivery systems due to its biocompatibility and stability . Additionally, it is extensively used in the cosmetic industry as an emollient and skin-conditioning agent .
Mechanism of Action
The primary mechanism of action of isotridecyl stearate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing transepidermal water loss and enhancing skin hydration . The compound interacts with the lipid matrix of the stratum corneum, improving its integrity and function . This interaction helps to maintain skin smoothness and elasticity, making it a valuable ingredient in skincare products .
Comparison with Similar Compounds
Isotridecyl stearate is often compared with other esters of stearic acid, such as cetyl stearate and isopropyl stearate. While all these compounds share similar emollient properties, this compound is unique due to its branched-chain structure, which provides better spreadability and a lighter feel on the skin . This makes it particularly suitable for formulations where a non-greasy texture is desired .
List of Similar Compounds
- Cetyl stearate
- Isopropyl stearate
- Glyceryl stearate
- Butyl stearate
Properties
IUPAC Name |
11-methyldodecyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSSROHORQGBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
Record name | Octadecanoic acid, isotridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31565-37-4 | |
Record name | Isotridecyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, isotridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isotridecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTRIDECYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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